Unveiling the Molecular Architecture of Otophylloside T: A Technical Guide to a C21 Steroidal Glycoside
Unveiling the Molecular Architecture of Otophylloside T: A Technical Guide to a C21 Steroidal Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Analytical Techniques
The structural determination of complex natural products like Otophylloside T and its analogues relies on a synergistic combination of modern spectroscopic and spectrometric techniques. The primary methods employed are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the carbon skeleton, proton environments, and connectivity within the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and molecular formula of the compound. Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chain and identifying the aglycone through characteristic fragmentation patterns.
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Chemical Methods: Acid hydrolysis is often employed to cleave the glycosidic linkages, allowing for the individual analysis of the sugar moieties and the aglycone.
Experimental Protocols
The following sections detail the typical experimental procedures for the isolation and structure elucidation of C21 steroidal glycosides from Cynanchum otophyllum, which would be applicable to Otophylloside T.
Isolation and Purification
A standardized workflow is employed for the isolation of pregnane glycosides from the plant material.
Spectroscopic and Spectrometric Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher) using deuterated pyridine (C5D5N) or methanol (CD3OD) as the solvent.
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¹H NMR: Provides information on the number and chemical environment of protons.
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¹³C NMR: Reveals the number of carbon atoms and their types (methyl, methylene, methine, quaternary).
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, which helps in establishing the relative stereochemistry.
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Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is the technique of choice for determining the elemental composition.
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Positive Ion Mode: Typically shows protonated molecules [M+H]+ or sodium adducts [M+Na]+.
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Tandem MS (MS/MS): The precursor ion (e.g., [M+H]+) is selected and fragmented to produce product ions. The fragmentation pattern reveals the sequential loss of sugar units, allowing for the determination of the sugar sequence and the mass of the aglycone.
Data Presentation: A Representative C21 Steroidal Glycoside Analogue
The following tables summarize the characteristic NMR data for a representative C21 steroidal glycoside isolated from Cynanchum otophyllum. This data is a composite from published literature on close analogues of Otophylloside T.
Table 1: ¹³C NMR Data (125 MHz, C5D5N) for the Aglycone Moiety of a Representative Pregnane Glycoside
| Position | Chemical Shift (δC, ppm) | Position | Chemical Shift (δC, ppm) |
| 1 | 38.1 | 12 | 78.2 |
| 2 | 30.2 | 13 | 52.5 |
| 3 | 78.9 | 14 | 85.1 |
| 4 | 39.5 | 15 | 35.4 |
| 5 | 141.2 | 16 | 28.1 |
| 6 | 121.8 | 17 | 62.3 |
| 7 | 32.5 | 18 | 16.5 |
| 8 | 41.3 | 19 | 19.8 |
| 9 | 50.7 | 20 | 210.1 |
| 10 | 37.6 | 21 | 31.7 |
| 11 | 29.5 |
Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of a Representative Pregnane Glycoside (in C5D5N)
| Position | δH (ppm, J in Hz) | δC (ppm) |
| Digitoxose | ||
| 1' | 4.85 (dd, 9.5, 1.8) | 101.5 |
| 2' | 2.10 (m), 1.95 (m) | 36.8 |
| 3' | 4.25 (m) | 75.1 |
| 4' | 3.80 (m) | 84.5 |
| 5' | 3.95 (m) | 69.2 |
| 6' | 1.35 (d, 6.0) | 18.5 |
| Oleandrose | ||
| 1'' | 4.90 (dd, 9.6, 1.7) | 102.1 |
| 2'' | 2.15 (m), 1.98 (m) | 37.2 |
| 3'' | 3.65 (m) | 78.5 |
| 4'' | 3.50 (m) | 82.3 |
| 5'' | 4.05 (m) | 70.1 |
| 6'' | 1.40 (d, 6.1) | 18.7 |
| OMe | 3.45 (s) | 57.9 |
| Cymarose | ||
| 1''' | 5.05 (dd, 9.8, 1.9) | 100.8 |
| 2''' | 2.25 (m), 2.05 (m) | 36.5 |
| 3''' | 3.75 (m) | 79.1 |
| 4''' | 3.60 (m) | 83.1 |
| 5''' | 4.15 (m) | 71.3 |
| 6''' | 1.48 (d, 6.2) | 18.9 |
| OMe | 3.55 (s) | 58.2 |
| Glucose | ||
| 1'''' | 5.15 (d, 7.8) | 104.9 |
| 2'''' | 4.10 (m) | 75.3 |
| 3'''' | 4.30 (m) | 78.1 |
| 4'''' | 4.20 (m) | 71.8 |
| 5'''' | 3.90 (m) | 78.3 |
| 6'''' | 4.50 (m), 4.35 (m) | 62.9 |
Structure Elucidation Workflow
The logical process of assembling the structure of a C21 steroidal glycoside from spectroscopic data is outlined below.
Conclusion
The structure elucidation of Otophylloside T, like other C21 steroidal glycosides from Cynanchum otophyllum, is a meticulous process requiring the integrated application of advanced spectroscopic and chemical techniques. This technical guide provides a foundational understanding of the methodologies and representative data that are instrumental in characterizing these complex natural products. The detailed protocols and data tables serve as a practical reference for researchers in natural product chemistry and drug discovery, facilitating the identification and development of new therapeutic agents from this promising class of compounds. Further research to obtain and publish the specific spectroscopic data for Otophylloside T would be a valuable contribution to the field.
